molecular formula C20H16ClNO3 B2682796 methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate CAS No. 866048-89-7

methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate

Cat. No. B2682796
CAS RN: 866048-89-7
M. Wt: 353.8
InChI Key: HKWXHJFRGBWHLR-UHFFFAOYSA-N
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Description

“Methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate” is a chemical compound with the molecular formula C20H16ClNO3 . It has a molecular weight of 353.79894 . This compound is related to other compounds such as “Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate” and "Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=NC(C3=CC=CC=C3)=C1 . This indicates that the compound contains a pyridine ring attached to a benzene ring via a methyl group, with a carboxylate group attached to the benzene ring .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • Research by Kubicki et al. (2000) investigated the crystal structures of similar compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. They focused on hydrogen bonding and molecular structure, revealing insights into the conformation and bonding patterns of such molecules, which is crucial for understanding their chemical behavior and applications in various fields like material science and pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).

Reactions with Active Methylene Compounds

  • Shibuya and Kurabayashi (1975) explored the reactions of certain pyridine derivatives, which are structurally related to the specified compound, with active methylene compounds. Their findings contribute to the understanding of the chemical reactivity of these compounds, providing valuable information for their application in synthetic organic chemistry (Shibuya & Kurabayashi, 1975).

Potential Calcium-Channel Antagonist Activity

  • A study by Linden et al. (2011) on 1,4-dihydropyridine derivatives, closely related to the specified compound, examined their potential as calcium-channel antagonists. This research is significant for developing new pharmaceutical compounds with applications in treating cardiovascular diseases (Linden, Şafak, Şimşek, & Gündüz, 2011).

Synthesis and Anticonvulsant Activity

  • Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, closely related to the specified compound, for its anticonvulsant properties. Their research contributes to the understanding of the structure-activity relationship in such compounds, which is valuable for the development of new antiepileptic drugs (Scott et al., 1993).

Luminescence Sensing and Pesticide Removal

  • Zhao et al. (2017) reported on the construction of metal-organic frameworks (MOFs) using a thiophene-based dicarboxylate. They demonstrated the application of these MOFs in luminescence sensing and the removal of pesticides. This research is relevant to environmental monitoring and pollution control, showcasing the utility of such compounds in creating materials for environmental applications (Zhao et al., 2017).

properties

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)-6-oxopyridin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-25-20(24)16-7-5-14(6-8-16)13-22-18(3-2-4-19(22)23)15-9-11-17(21)12-10-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWXHJFRGBWHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate

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